N-ethyl-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
CAS No.: 1427378-68-4
Cat. No.: VC17529450
Molecular Formula: C12H16FN
Molecular Weight: 193.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1427378-68-4 |
|---|---|
| Molecular Formula | C12H16FN |
| Molecular Weight | 193.26 g/mol |
| IUPAC Name | N-ethyl-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
| Standard InChI | InChI=1S/C12H16FN/c1-2-14-12-5-3-4-9-8-10(13)6-7-11(9)12/h6-8,12,14H,2-5H2,1H3 |
| Standard InChI Key | GPRQPHLZBVMCCO-UHFFFAOYSA-N |
| Canonical SMILES | CCNC1CCCC2=C1C=CC(=C2)F |
Introduction
N-Ethyl-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the molecular formula C12H16FN and a molecular weight of 193.26 g/mol . This compound is characterized by its tetrahydronaphthalene framework, which includes a fluorine atom at the 6-position and an ethyl amine substituent. It has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
Chemical Details
| Property | Description |
|---|---|
| Molecular Formula | C12H16FN |
| Molecular Weight | 193.26 g/mol |
| CAS Number | 1427378-68-4 |
| InChI Key | GPRQPHLZBVMCCO-UHFFFAOYSA-N |
| SMILES | FC1=CC=C2C(=C1)CCCC2NCC |
Synthesis Methods
Several methods have been developed for synthesizing N-ethyl-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine. These typically involve the introduction of fluorine into the naphthalene ring system through electrophilic aromatic substitution or nucleophilic fluorination reactions. The synthesis can be optimized using continuous flow reactors to enhance yield and purity while minimizing reaction times and waste products.
Biological Activity and Potential Applications
The biological activity of N-ethyl-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is primarily linked to its potential as a pharmacological agent. Compounds with similar structures may exhibit activity as neurotransmitter modulators or enzyme inhibitors, which are crucial for various therapeutic applications. The fluorine atom enhances the compound's interaction with biological targets, improving its binding affinity and metabolic stability.
Comparison with Related Compounds
| Compound | Structure Features | Unique Aspects |
|---|---|---|
| 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | Tetrahydronaphthalene core with fluorine | Lacks ethyl substitution |
| N-Ethyl-norbornanamine | Norbornane structure | Different ring system; potential for unique reactivity |
| 5-Methoxy-N-methyl-norbornanamine | Norbornane core with methoxy and methyl | Variation in substituents affecting biological activity |
| 5-Fluoro-N-propyl-tetralin | Tetralin core with fluorine and propyl | Different alkyl chain affecting lipophilicity |
Research Findings and Future Directions
Studies on N-ethyl-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine's interactions with biological targets are crucial for understanding its pharmacological profile. These studies may include in vitro assays to evaluate its activity against specific enzymes or receptors. The compound's potential applications in medicinal chemistry are vast, given its unique chemical structure and enhanced biological activity due to fluorination.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume